molecular formula C13H9Cl2NO4 B2626965 ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 65833-17-2

ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No. B2626965
CAS RN: 65833-17-2
M. Wt: 314.12
InChI Key: WIZHDGPMTBABNL-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C13H9Cl2NO4 . It has an average mass of 314.121 Da and a monoisotopic mass of 312.990875 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring in this compound is substituted with two chlorine atoms and two carbonyl groups. Additionally, the compound contains a benzoate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ester group suggests that this compound might have some degree of polarity. The dichlorinated pyrrole ring could potentially make this compound relatively stable .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and related compounds have been extensively studied for their reactivity and potential applications in organic synthesis. One notable reaction is the synthesis of 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates, achieved by reacting alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, followed by conversion with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007). This synthesis highlights the potential of such compounds in creating complex organic molecules that could have various applications, including materials science and pharmaceuticals.

Supramolecular Structures

The study of hydrogen-bonded supramolecular structures involving similar chemical entities has shown the formation of complex structures in one, two, and three dimensions. This research provides insights into how such compounds can interact to form diverse molecular architectures, which is critical for the development of new materials with specific mechanical, electrical, or optical properties (Portilla et al., 2007).

Reaction with Hydrazines

The reactivity of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines leading to selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles underlines the potential of such compounds in synthesizing pyrazole derivatives. This finding is significant for the development of new compounds with potential applications in medicinal chemistry and agricultural chemistry (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Potential Metabolites Synthesis

The synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, related closely to the compound , showcases the utility of these compounds in studying drug metabolism and designing new drug molecules with improved pharmacokinetic profiles (Sunthankar et al., 1993).

properties

IUPAC Name

ethyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4/c1-2-20-13(19)7-3-5-8(6-4-7)16-11(17)9(14)10(15)12(16)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHDGPMTBABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

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